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Compound of Interest

Compound Name: 2,6-Dichlorophenylacetic acid

Cat. No.: B125908

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dichlorophenylacetic acid, a compound of interest for researchers, scientists, and
professionals in drug development. This document presents a summary of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-Dichlorophenylacetic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for 2,6-Dichlorophenylacetic acid is not readily available in
public spectral databases. The data presented below is based on predicted values and typical
chemical shifts for the functional groups present in the molecule.

Table 1: Predicted *H NMR Data (Solvent: CDClIs, Reference: TMS)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 Singlet 1H -COOH
~7.35 Doublet 2H Aromatic CH (H3, H5)
~7.15 Triplet 1H Aromatic CH (H4)
~4.0 Singlet 2H -CHz-

Table 2: Predicted 13C NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (8) ppm Assighment

~175 -COOH

~136 Aromatic C-ClI (C2, C6)
~131 Aromatic C (C1)

~129 Aromatic CH (C3, C5)
~128 Aromatic CH (C4)

~37 -CH2-

Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for 2,6-
Dichlorophenylacetic acid. The data is based on typical vibrational frequencies for the

functional groups present.

Table 3: FT-IR Absorption Data
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Frequency (cm™?) Intensity Assighment

3300-2500 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1470 Medium C=C stretch (Aromatic ring)
~1300 Medium C-O stretch

~800 Strong C-Cl stretch

Mass Spectrometry (MS)

The mass spectrometry data presented below was obtained by Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Impact (El) ionization.[1]

Table 4: Mass Spectrometry Data

m/z Relative Abundance (%)
169 99.99
159 87.60
125 78.30
204 58.00
161 54.90

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like 2,6-

Dichlorophenylacetic acid is depicted in the following diagram.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra of 2,6-
Dichlorophenylacetic acid.

'H and *C NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2,6-Dichlorophenylacetic
acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.
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» Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the

sample height is sufficient for analysis (typically around 4-5 cm).

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it
into the magnet.

Data Acquisition:
o Lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.

o Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

o Acquire the 33C NMR spectrum, typically with proton decoupling, using an adequate
number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of 2,6-Dichlorophenylacetic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm™1). A
background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (Electron Impact)
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e Sample Introduction: Introduce a small amount of the 2,6-Dichlorophenylacetic acid
sample into the mass spectrometer, typically via a direct insertion probe or after separation
by gas chromatography.

« lonization: In the ion source, the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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